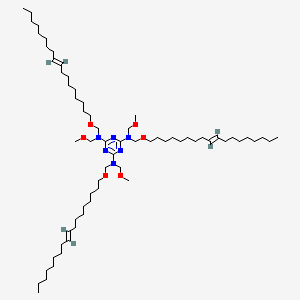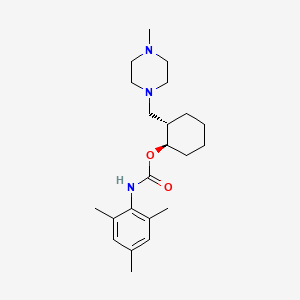
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester linked to a cyclohexyl group, which is further substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- typically involves multiple steps. One common approach is the reaction of 2,4,6-trimethylphenyl isocyanate with a cyclohexyl alcohol derivative in the presence of a base. This reaction forms the carbamate linkage. The piperazine moiety is introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with an appropriate leaving group on the cyclohexyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, cis-: Similar structure but different stereochemistry.
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclopentyl ester: Similar structure but different cycloalkyl group.
Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl amide: Similar structure but different functional group.
Uniqueness
The uniqueness of Carbamic acid, (2,4,6-trimethylphenyl)-, 2-((4-methyl-1-piperazinyl)methyl)cyclohexyl ester, trans- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
130533-60-7 |
|---|---|
Molecular Formula |
C22H35N3O2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
[(1R,2S)-2-[(4-methylpiperazin-1-yl)methyl]cyclohexyl] N-(2,4,6-trimethylphenyl)carbamate |
InChI |
InChI=1S/C22H35N3O2/c1-16-13-17(2)21(18(3)14-16)23-22(26)27-20-8-6-5-7-19(20)15-25-11-9-24(4)10-12-25/h13-14,19-20H,5-12,15H2,1-4H3,(H,23,26)/t19-,20+/m0/s1 |
InChI Key |
DOZZUJABKKZXTH-VQTJNVASSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)O[C@@H]2CCCC[C@H]2CN3CCN(CC3)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)OC2CCCCC2CN3CCN(CC3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


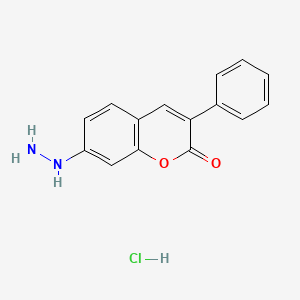
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)
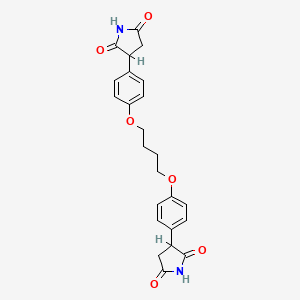

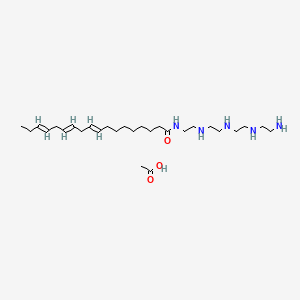
![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
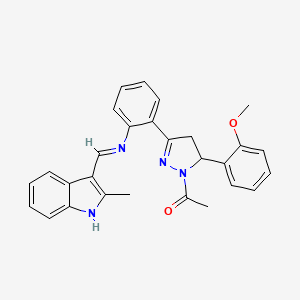
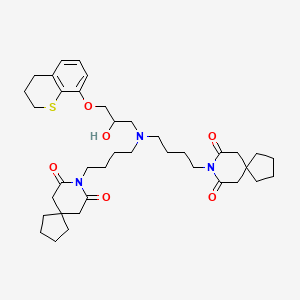
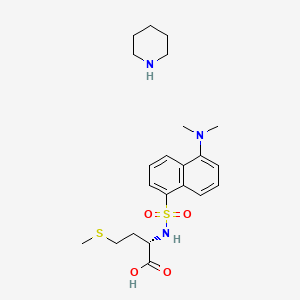
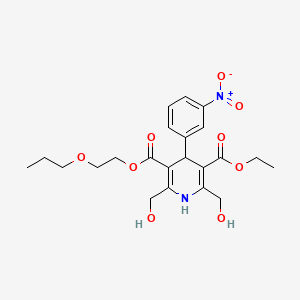
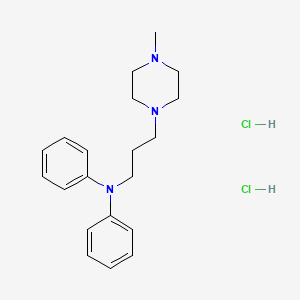
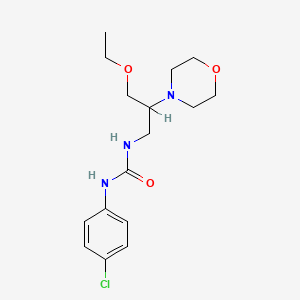
![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
